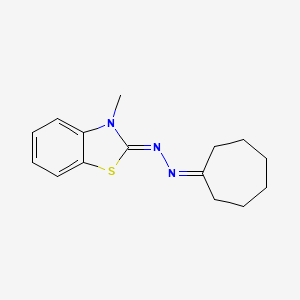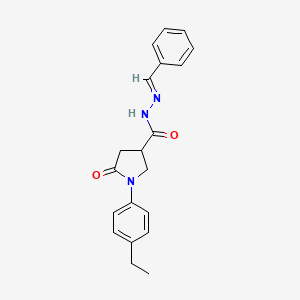
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide, also known as MPMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPMB is a member of the class of compounds known as benzamides, which have been shown to possess a variety of biological activities.
作用機序
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors involved in cellular signaling pathways. 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell proliferation and survival. 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has also been shown to modulate the activity of several receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death). In neurons, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to protect against oxidative stress and inflammation. In immune cells, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to modulate cytokine production and T cell activation.
実験室実験の利点と制限
One advantage of using 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation of using 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide. One area of interest is the development of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide and its effects on cellular signaling pathways.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 2-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-5-3-4-6-14(13)11-18-17(19)12-21-16-9-7-15(20-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMMMALNYAZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-methylbenzyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)


![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)


![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)